molecular formula C14H15N5O B1218957 Endralazine CAS No. 39715-02-1

Endralazine

Cat. No. B1218957
CAS RN: 39715-02-1
M. Wt: 269.3 g/mol
InChI Key: ALAXZYHFVBSJKZ-UHFFFAOYSA-N
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Description

Endralazine is a member of benzamides.

properties

CAS RN

39715-02-1

Product Name

Endralazine

Molecular Formula

C14H15N5O

Molecular Weight

269.3 g/mol

IUPAC Name

(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone

InChI

InChI=1S/C14H15N5O/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10/h1-5,8H,6-7,9,15H2,(H,16,18)

InChI Key

ALAXZYHFVBSJKZ-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3

Other CAS RN

39715-02-1

Related CAS

65322-72-7 (mono-methanesulfonate)

synonyms

6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido- (4,3-c)pyridazine mesylate
BQ 22-708
BQ 22-708, methanesulfonate
BQ 22-708, mono-methanesulfonate
BQ 22708
endralazine
Miretilan

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 21.6 g of 6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine in 80 cc of hydrazine hydrate is boiled at reflux at an oil bath temperature of 110° for 1 hour. After a reaction time of approximately 15 minutes the material dissolves completely. The crude title compound resulting after cooling the mixture, is washed with a small amount of absolute ethanol and dissolved in 60 cc of dimethyl formamide. 60 cc of absolute ethanol are added to the solution, whereupon the title compound crystallizes. M.P. 220°-223° (decomp.).
Name
6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The 6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine, required as starting material, may be obtained in a manner analogous to that described in Example 41 (a), from 27.4 g of 6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine and 8.4 g of thiourea. After cooling the reaction mixture with ice, the compound precipitates. M.P. 225°-228° (decomp., from glacial acetic acid).
Name
6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 41 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
27.4 g
Type
reactant
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The 3-ethylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, required as starting material, may be obtained in a manner analogous to that described in Example 41 (b), from 34.8 g of 6-benzoyl-3-mercapto-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine and 16.8 g of ethyl bromide. Reaction time 19 hours. Working up as described in Example 41 (b), eluant: benzene. M.P. 132°-135° (decomp., from isopropanol/ether).
Name
3-ethylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 41 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-benzoyl-3-mercapto-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
34.8 g
Type
reactant
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
Example 41 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
isopropanol ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A solution of 4.0 g of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine and 1.5 g of hydrazine hydrate in 10 cc of 95% ethanol is heated in an autoclave at a bath temperature of 150° for 16 hours. The oil obtained after concentrating the reaction mixture in a vacuum, is divided between chloroform and a small amount of water, and the organic phase is concentrated to a red oil. The title compound is obtained by crystallization from dimethyl formamide. M.P. 220°-223° (decomp.).
Name
3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

The 6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine, required as starting material, may be obtained in a manner analogous to that described in Example 41(a), from 27.4 g of 6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine and 8.4 g of thiourea. After cooling the reaction mixture with ice, the compound precipitates. M.P. 225°-228° (decomp., from glacial acetic acid).
Name
6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
27.4 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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